2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzimidazole group, a piperidine group, and an acetamide group. Benzimidazoles are a type of organic compound that are part of many drugs and have diverse biological activities . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and are found in many pharmaceuticals and natural products . Acetamides are a type of amide and are often used in organic synthesis .
Molecular Structure Analysis
The benzimidazole group is a bicyclic heteroarene, the piperidine is a cyclic amine, and the acetamide group contains a carbonyl and an amine . These groups all have distinct properties that would influence the overall properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzimidazole and acetamide groups could participate in hydrogen bonding, influencing its solubility and reactivity . The piperidine ring could influence the compound’s conformation and reactivity .Applications De Recherche Scientifique
Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition
Compounds structurally related to the given chemical, such as acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors, have been identified for potential therapeutic applications in diseases involving ACAT-1 overexpression. For example, Shibuya et al. (2018) discussed the discovery of an aqueous-soluble potent inhibitor demonstrating significant selectivity for human ACAT-1 over ACAT-2. This specificity suggests potential utility in treating conditions associated with ACAT-1 overexpression, highlighting a significant area of therapeutic research for related compounds (Shibuya et al., 2018).
Histamine H3-Receptor Antagonists
The study of imidazole replacement in histamine H(3)-receptor antagonists reveals the nuanced balance between maintaining affinity and achieving desired biological activity when altering core structures. Meier et al. (2001) explored the replacement of the imidazole moiety with a piperidine unit in various structural classes of H(3)-receptor antagonists, indicating that such modifications can maintain in vitro affinities and in vivo potency in certain derivatives. This research underscores the potential for structural analogs of the given compound to serve as novel therapeutic agents, particularly in the context of histamine receptor modulation (Meier et al., 2001).
Antimicrobial and Antifungal Activities
Research on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives by Mokhtari and Pourabdollah (2013) demonstrated the antimicrobial and antifungal efficacy of compounds within this class. Their study highlighted the importance of specific substituents on the benzothiazole ring for enhancing anticandidal activity, suggesting that modifications to the chemical structure of compounds like the one could yield potent antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Synthesis and Application in Medicinal Chemistry
The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving components like piperidine highlights the versatility and potential utility of related compounds in medicinal chemistry. Goli-Garmroodi et al. (2015) described efficient synthesis methods yielding compounds in good to excellent yields, pointing towards the ease of generating structurally complex derivatives for further biological evaluation (Goli-Garmroodi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O.C2H2O4/c23-19-6-2-1-5-18(19)13-24-22(28)15-26-11-9-17(10-12-26)14-27-16-25-20-7-3-4-8-21(20)27;3-1(4)2(5)6/h1-8,16-17H,9-15H2,(H,24,28);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLZKGTYEXIKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.